molecular formula C13H15ClN2O2 B14891923 n-(Sec-butyl)-2-(2-chloro-4-cyanophenoxy)acetamide

n-(Sec-butyl)-2-(2-chloro-4-cyanophenoxy)acetamide

Cat. No.: B14891923
M. Wt: 266.72 g/mol
InChI Key: OSTQWUQSKAVEIT-UHFFFAOYSA-N
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Description

N-(Sec-Butyl)-2-(2-chloro-4-cyanophenoxy)acetamide is a phenoxyacetamide derivative characterized by a sec-butyl substituent on the nitrogen atom and a 2-chloro-4-cyanophenoxy group attached to the acetamide backbone. This compound belongs to a broader class of acetamides studied for their diverse pharmacological and biochemical properties, including enzyme inhibition and anticancer activity. Key structural features include:

  • Phenoxy group: The 2-chloro-4-cyanophenoxy moiety introduces electron-withdrawing groups (Cl and CN) that may influence electronic properties and binding interactions.
  • Sec-butyl chain: A branched alkyl group that could enhance lipophilicity and membrane permeability compared to linear or aromatic substituents .

Properties

Molecular Formula

C13H15ClN2O2

Molecular Weight

266.72 g/mol

IUPAC Name

N-butan-2-yl-2-(2-chloro-4-cyanophenoxy)acetamide

InChI

InChI=1S/C13H15ClN2O2/c1-3-9(2)16-13(17)8-18-12-5-4-10(7-15)6-11(12)14/h4-6,9H,3,8H2,1-2H3,(H,16,17)

InChI Key

OSTQWUQSKAVEIT-UHFFFAOYSA-N

Canonical SMILES

CCC(C)NC(=O)COC1=C(C=C(C=C1)C#N)Cl

Origin of Product

United States

Comparison with Similar Compounds

Structural and Functional Group Variations

Compound Name Key Substituents Backbone Notable Features References
This compound - Sec-butyl (N-substituent)
- 2-chloro-4-cyanophenoxy
Acetamide High lipophilicity due to branched alkyl; Cl and CN enhance electrophilicity
N-[3,4-(Methylenedioxy)benzyl]-2-(2-chloro-4-cyanophenoxy)propanamide - 3,4-Methylenedioxybenzyl (N-substituent)
- Propanamide backbone
Propanamide Extended backbone may alter conformational flexibility; methylenedioxy group introduces electron-rich aromaticity
N-Cyclohexyl-2-(2,3-dichlorophenoxy)acetamide - Cyclohexyl (N-substituent)
- 2,3-dichlorophenoxy
Acetamide Chair conformation of cyclohexyl enhances steric bulk; dual Cl substituents increase halogen bonding potential
N-(6-Trifluoromethylbenzothiazole-2-yl)-2-phenylacetamide - Benzothiazole (N-substituent)
- Phenyl (phenoxy replacement)
Acetamide Trifluoromethyl group improves metabolic stability; benzothiazole moiety may enhance target selectivity

Key Observations :

  • N-Substituents : The sec-butyl group in the target compound likely offers intermediate lipophilicity compared to the cyclohexyl (more lipophilic) and methylenedioxybenzyl (more polar due to oxygen atoms) groups .
  • Phenoxy Modifications: The 2-chloro-4-cyano substitution pattern contrasts with 2,3-dichloro () or unsubstituted phenyl (). The CN group may engage in hydrogen bonding or π-stacking interactions absent in Cl-only analogs .

Contrast with Other Analogs :

  • Propanamide Derivatives (): Utilize propanoic acid backbones, requiring elongation of the carbon chain prior to amide formation.
  • Benzothiazole Derivatives (): Incorporate heterocyclic amines, necessitating multi-step functionalization of the benzothiazole core.

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